1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
Description
Systematic Nomenclature and Regulatory Identifiers
IUPAC Nomenclature and Variant Terminology
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethan-1-one hydrochloride . This name reflects the following structural features:
- A ketone group (ethan-1-one) at the first position.
- A 4-(aminomethyl)phenyl substituent attached to the ketone.
- A 4-chlorophenyl group connected via a methylene bridge.
- A hydrochloride salt form, indicated by the suffix hydrochloride.
Variant terminologies include:
CAS Registry Number and Regulatory Classification
The Chemical Abstracts Service (CAS) Registry Number for the hydrochloride form is 1187928-97-7 , distinguishing it from the base compound (CAS 1017781-61-1). Regulatory classifications under the Globally Harmonized System (GHS) include hazard statements such as H302 (harmful if swallowed) and H315 (causes skin irritation). However, detailed safety profiles are excluded per the scope of this report.
| CAS Registry Data | |
|---|---|
| CAS Number | 1187928-97-7 |
| Molecular Formula | C₁₅H₁₅Cl₂NO |
| Molecular Weight | 296.19 g/mol (calculated) |
SMILES Notation and InChI Key Representation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:
Cl.O=C(C1=CC=CC(=C1)CN)CC2=CC=C(Cl)C=C2
This notation encodes:
- The ketone group (
O=C). - The 4-(aminomethyl)phenyl ring (
C1=CC=CC(=C1)CN). - The 4-chlorophenyl group (
CC2=CC=C(Cl)C=C2). - The hydrochloride counterion (
Cl.).
The International Chemical Identifier (InChI) Key is:
AYBXAEBJIDREPC-UHFFFAOYSA-N
This unique identifier facilitates database searches and ensures precise chemical distinction.
Structural Comparison Table
| Representation Type | Value |
|---|---|
| SMILES | Cl.O=C(C1=CC=CC(=C1)CN)CC2=CC=C(Cl)C=C2 |
| InChIKey | AYBXAEBJIDREPC-UHFFFAOYSA-N |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H15Cl2NO |
|---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H |
InChI Key |
VWPSYOPTCHOCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Ketone Backbone Synthesis
The core structure of the compound is synthesized via Friedel-Crafts acylation , a widely used electrophilic aromatic substitution reaction. In this step, 4-chlorophenylacetyl chloride reacts with toluene or a substituted benzene derivative in the presence of AlCl₃ as a Lewis acid catalyst. The reaction proceeds at 60–80°C under anhydrous conditions, forming the diaryl ethanone intermediate:
$$
\text{4-Chlorophenylacetyl chloride} + \text{Toluene} \xrightarrow{\text{AlCl}_3} \text{1-(4-Chlorophenyl)-2-phenyl-ethanone} + \text{HCl}
$$
The use of 4-chlorophenylacetyl chloride ensures regioselectivity, with the acyl group attaching to the para position of toluene due to the electron-donating methyl group.
Introduction of the Aminomethyl Group
The aminomethyl group is introduced via benzylic bromination followed by nucleophilic amination :
- Bromination : The benzylic position of the diaryl ethanone is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.
- Amination : The resulting bromide undergoes nucleophilic substitution with aqueous ammonia or hexamethylenetetramine, yielding the primary amine. For higher efficiency, the Gabriel synthesis is employed, where the bromide is converted to a phthalimide intermediate, followed by hydrolysis with hydrazine hydrate.
$$
\text{1-(4-Chlorophenyl)-2-(4-bromomethylphenyl)-ethanone} + \text{NH}_3 \rightarrow \text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone}
$$
Yield : 74–89% (similar reductions reported in patents).
Nitro Reduction Pathway
Nitration and Reduction
An alternative route involves nitration of the aromatic ring followed by reduction:
- Nitration : The diaryl ethanone intermediate is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C, introducing a nitro group at the para position.
- Reduction : The nitro group is reduced to an amine using hydrazine hydrate in the presence of FeCl₃ or catalytic hydrogenation (H₂/Pd-C).
$$
\text{1-(4-Nitrophenyl)-2-(4-chloro-phenyl)-ethanone} \xrightarrow{\text{Hydrazine hydrate}} \text{1-(4-Aminophenyl)-2-(4-chloro-phenyl)-ethanone}
$$
Key Advantage : Avoids harsh bromination conditions.
Yield : 85–90% (reported for analogous compounds).
Methylation to Aminomethyl
The primary amine is methylated using formaldehyde under reductive conditions (e.g., NaBH₃CN) to form the aminomethyl group:
$$
\text{1-(4-Aminophenyl)-2-(4-chloro-phenyl)-ethanone} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone}
$$
One-Pot Synthesis via Condensation and Reduction
Condensation of Aryl Halides
A patent-pending one-pot method condenses 4-chloro-2-nitrotoluene and chlorobenzyl cyanide in methanol with NaOH, followed by acetic acid neutralization. The nitro group is reduced in situ using hydrazine hydrate and FeCl₃ at 60–80°C, directly yielding the aminomethyl derivative:
$$
\text{4-Chloro-2-nitrotoluene} + \text{Chlorobenzyl cyanide} \xrightarrow{\text{Hydrazine hydrate}} \text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone}
$$
Advantages and Limitations
- Advantages : Eliminates intermediate isolation, reducing reaction time and cost.
- Limitations : Requires precise pH control (6–7) and temperature monitoring to prevent byproducts.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous dichloromethane or ethanol, and HCl gas is bubbled through the solution. The precipitate is filtered, washed with cold ether, and dried under vacuum:
$$
\text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Physical Properties :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Amination | Acylation, bromination, amination | 74–89% | >99% | Multi-step, requires toxic reagents |
| Nitro Reduction | Nitration, reduction, methylation | 85–90% | 98–99% | Long reaction time |
| One-Pot Synthesis | Condensation, in situ reduction | 89% | 99.7% | Sensitive to pH and temperature |
Industrial-Scale Considerations
For large-scale production, the one-pot method is preferred due to fewer purification steps. However, Friedel-Crafts acylation remains the most reliable for high-purity batches. Safety protocols for handling AlCl₃, hydrazine, and HCl gas are critical.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Organic Synthesis
The unique combination of an amino and a chloro group in this compound suggests potential utility as an intermediate in the synthesis of more complex organic molecules. Ketones and amines are common functional groups found in many pharmaceuticals, making this compound a candidate for drug development.
The presence of both an aromatic ring and reactive functional groups raises the possibility that 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride may exhibit biological activity. Future research could investigate its efficacy against various biological targets, including cancer cells or pathogens.
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been investigated for their biological activities:
- Antimicrobial Activity : Several studies have explored compounds with similar structures for their effectiveness against bacterial infections. For instance, derivatives of chloro-substituted phenylacetones have shown promise in inhibiting bacterial growth.
- Anticancer Research : Compounds with amino and chloro groups have been evaluated for their ability to induce apoptosis in cancer cells. Research into structurally related compounds indicates that modifications can lead to enhanced cytotoxicity against various cancer cell lines.
- Neuropharmacology : Some derivatives have been studied for their potential effects on neurotransmitter systems, suggesting that similar compounds could influence neurological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique substitution pattern distinguishes it from related ethanone derivatives. Below is a comparative analysis of its key structural and functional attributes against similar compounds:
Table 1: Structural Comparison of Ethanone Derivatives
Key Research Findings
- Substituent Impact : Chloro groups increase electrophilicity at the ketone position, facilitating nucleophilic additions, whereas hydroxyl groups promote hydrogen bonding .
- Synthetic Challenges: Introducing both aminomethyl and chloro groups requires precise control to avoid cross-reactivity, as seen in analogous syntheses .
Biological Activity
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₅H₁₄ClN₁O
- Molecular Weight : 259.74 g/mol
- CAS Number : 1017781-61-1
The compound features an amino group and a chloro substituent on an aromatic ring, which may influence its reactivity and biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound is hypothesized to be related to its structural features:
- Anticancer Activity : Similar compounds with similar functional groups have been shown to exhibit anticancer properties. For instance, derivatives containing amino and chloro groups have been evaluated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and other kinases.
Anticancer Studies
Research has indicated that compounds with structural similarities to this compound can inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 | |
| Compound B | MCF7 (Breast) | 0.67 | |
| Compound C | PC-3 (Prostate) | 0.80 |
These studies suggest that the compound may possess similar anticancer activities, warranting further investigation into its efficacy against specific cancer types.
Enzyme Inhibition Studies
In vitro studies have demonstrated that related compounds can effectively inhibit enzymes critical to tumor growth:
| Compound | Enzyme Target | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Compound D | EGFR | 0.24 | -7.90 |
| Compound E | Src Kinase | 0.96 | -6.50 |
These findings highlight the potential of this compound as a lead compound for developing new anticancer agents through enzyme inhibition pathways.
Safety and Handling
Due to the presence of a chloro group, the compound should be handled with caution, similar to other chloro-substituted phenylacetones. Safety Data Sheets (SDS) recommend standard laboratory safety practices when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
